molecular formula C6H14ClNO3 B6208262 2-amino-3-hydroxyhexanoic acid hydrochloride CAS No. 2703774-87-0

2-amino-3-hydroxyhexanoic acid hydrochloride

Cat. No. B6208262
CAS RN: 2703774-87-0
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxyhexanoic acid hydrochloride (AHHA-HCl) is an organic compound with a molecular formula of C6H13NO3•HCl. It is an amino acid derivative that is found naturally in the human body and has a variety of applications in the scientific and medical fields. AHHA-HCl has been studied for its potential in the treatment of a variety of diseases and medical conditions, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

2-amino-3-hydroxyhexanoic acid hydrochloride has been found to act as an antioxidant, reducing the levels of free radicals in the body. This helps to protect cells from oxidative damage, which can lead to a variety of diseases and medical conditions. 2-amino-3-hydroxyhexanoic acid hydrochloride also has anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2-amino-3-hydroxyhexanoic acid hydrochloride has been found to inhibit the growth of cancer cells, as well as bacteria and viruses.
Biochemical and Physiological Effects
2-amino-3-hydroxyhexanoic acid hydrochloride has been found to have a variety of biochemical and physiological effects on the body. It has been found to reduce inflammation, reduce oxidative stress, inhibit the growth of cancer cells, and inhibit the growth of bacteria and viruses. Additionally, 2-amino-3-hydroxyhexanoic acid hydrochloride has been found to reduce blood glucose levels and cholesterol levels, as well as improve cardiovascular health.

Advantages and Limitations for Lab Experiments

2-amino-3-hydroxyhexanoic acid hydrochloride is relatively easy to synthesize in the laboratory and has a high yield of product. Additionally, it is relatively stable, with a long shelf life. However, it is not approved for human use and should only be used in laboratory experiments.

Future Directions

There are many potential future directions for the study of 2-amino-3-hydroxyhexanoic acid hydrochloride. These include further studies into its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, further studies into its biochemical and physiological effects, as well as its mechanism of action, could provide insight into its potential therapeutic applications. Furthermore, further studies into its synthesis and stability could lead to improved synthesis methods and increased yields. Finally, further studies into its potential side effects and interactions with other drugs could lead to improved safety and efficacy.

Synthesis Methods

2-amino-3-hydroxyhexanoic acid hydrochloride can be synthesized through reaction of 2-amino-3-hydroxyhexanoic acid with hydrochloric acid. This reaction produces 2-amino-3-hydroxyhexanoic acid hydrochloride as the product, with a yield of approximately 80%. The reaction can be carried out in aqueous solution, with the pH adjusted to between 4 and 6.

Scientific Research Applications

2-amino-3-hydroxyhexanoic acid hydrochloride has been studied extensively in the scientific and medical fields. It has been found to have potential applications in the treatment of a variety of diseases and medical conditions. Studies have shown that 2-amino-3-hydroxyhexanoic acid hydrochloride has anti-inflammatory, anti-bacterial, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of diabetes, cardiovascular disease, and cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-hydroxyhexanoic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Lysine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Lysine is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then hydrolyzed with sodium hydroxide to form 2-amino-3-hydroxyhexanoic acid.", "The resulting product is then treated with hydrogen peroxide and hydrochloric acid to form 2-amino-3-hydroxyhexanoic acid hydrochloride." ] }

CAS RN

2703774-87-0

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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